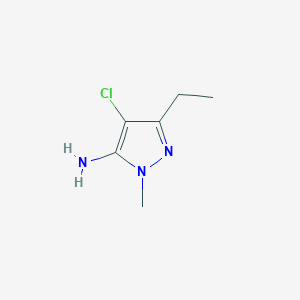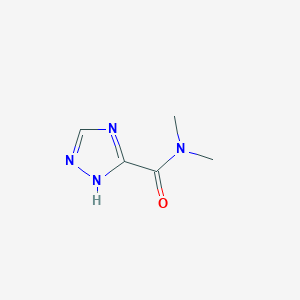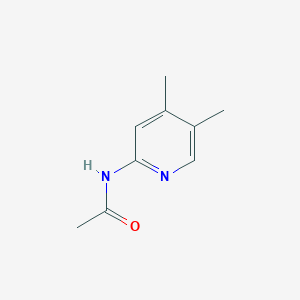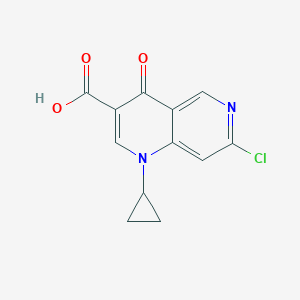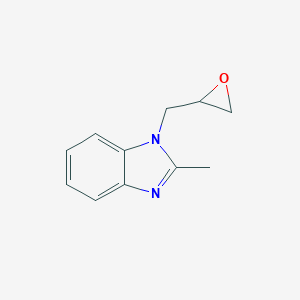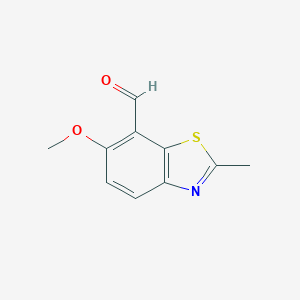
6-Methoxy-2-methyl-1,3-benzothiazole-7-carbaldehyde
Übersicht
Beschreibung
6-Methoxy-2-methyl-1,3-benzothiazole-7-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is also known as MMBTA, and its chemical formula is C10H9NO2S. This compound has been synthesized using various methods and has shown promising results in various scientific studies.
Wirkmechanismus
The mechanism of action of MMBTA is not fully understood. However, it is believed that this compound works by interacting with various biological molecules, such as proteins and enzymes, leading to changes in their function. MMBTA has also been shown to have antioxidant properties, which may contribute to its biological activity.
Biochemische Und Physiologische Effekte
Studies have shown that MMBTA has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. MMBTA has also been shown to have anti-inflammatory and analgesic properties, which may make it useful in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
MMBTA has several advantages for use in lab experiments. It is stable, easy to synthesize, and has a high fluorescence quantum yield. However, one limitation of MMBTA is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of MMBTA. One potential area of research is the development of new methods for the synthesis of MMBTA, which could improve its yield and purity. Another area of research is the investigation of MMBTA's potential as a photosensitizer in photodynamic therapy. Additionally, the use of MMBTA as a fluorescent probe for the detection of biomolecules and metal ions could be further explored. Overall, the study of MMBTA has the potential to lead to new insights into the mechanisms of various biological processes and the development of new treatments for diseases.
Wissenschaftliche Forschungsanwendungen
MMBTA has been widely studied for its potential applications in scientific research. This compound has shown promising results in the field of fluorescence sensing, where it can be used to detect various analytes. It has also been used as a fluorescent probe for the detection of metal ions in biological systems. MMBTA has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
Eigenschaften
CAS-Nummer |
190270-91-8 |
|---|---|
Produktname |
6-Methoxy-2-methyl-1,3-benzothiazole-7-carbaldehyde |
Molekularformel |
C10H9NO2S |
Molekulargewicht |
207.25 g/mol |
IUPAC-Name |
6-methoxy-2-methyl-1,3-benzothiazole-7-carbaldehyde |
InChI |
InChI=1S/C10H9NO2S/c1-6-11-8-3-4-9(13-2)7(5-12)10(8)14-6/h3-5H,1-2H3 |
InChI-Schlüssel |
IOTPVOZADGTDRR-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(S1)C(=C(C=C2)OC)C=O |
Kanonische SMILES |
CC1=NC2=C(S1)C(=C(C=C2)OC)C=O |
Synonyme |
7-Benzothiazolecarboxaldehyde,6-methoxy-2-methyl-(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

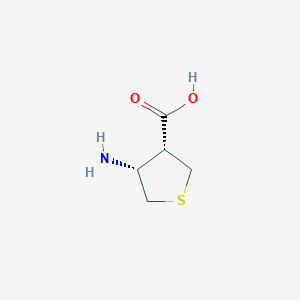
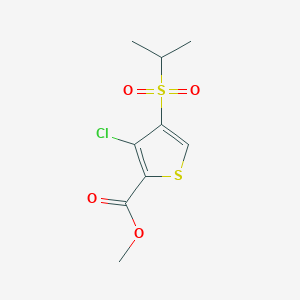
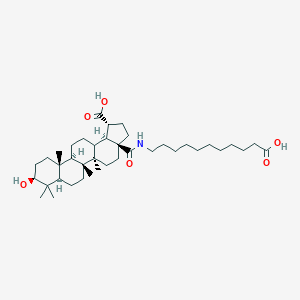
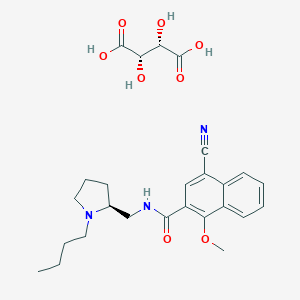
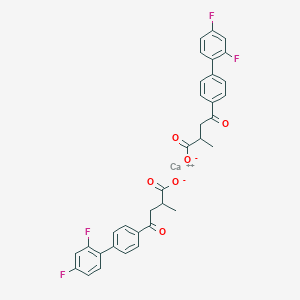
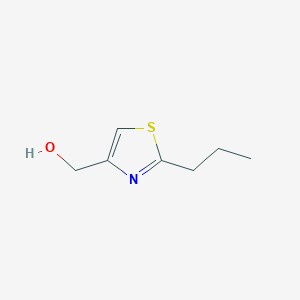
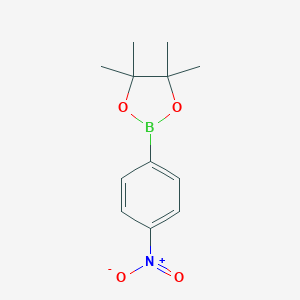
![4-Methoxy-8-(4-methylpiperazin-1-yl)sulfonylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B69344.png)
